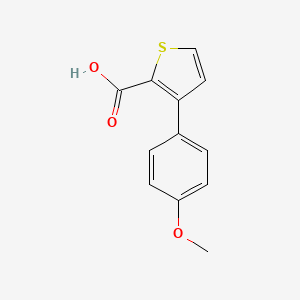

3-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H10O3S |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-16-11(10)12(13)14/h2-7H,1H3,(H,13,14) |

InChI Key |

BUJBYFMJEPQRNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

literature review of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid synthesis routes

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The specific substitution pattern on the thiophene ring critically dictates the molecule's biological activity and physicochemical properties. 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, in particular, represents a key structural motif and a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. Its structure combines a thiophene core, an electron-donating methoxyphenyl group, and a carboxylic acid handle, making it an attractive target for organic synthesis.

This technical guide provides a comprehensive literature review of the principal synthetic routes to 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also insights into the strategic and mechanistic considerations behind each synthetic choice. We will explore two primary approaches: the construction of the thiophene ring from acyclic precursors and the functionalization of a pre-formed thiophene scaffold.

Part 1: Synthesis via Ring-Closure Strategies

Ring-forming reactions build the heterocyclic core from the ground up, offering excellent control over the final substitution pattern. While several classical methods exist for thiophene synthesis, the Gewald aminothiophene synthesis stands out as a particularly relevant approach for accessing precursors to the target molecule.

The Gewald Aminothiophene Synthesis Route

The Gewald reaction is a multicomponent condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2] This method is exceptionally powerful as it introduces the crucial C2-amino group, which can potentially be converted into a carboxylic acid, while simultaneously incorporating the desired aryl substituent at what will become the C4 position of the resulting aminothiophene (corresponding to the C3 position in the final product after renumbering).

A plausible precursor, ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, is accessible via this methodology.[3] The synthesis of the target molecule would then require subsequent chemical transformations.

Conceptual Workflow: Gewald Synthesis Approach

Caption: Synthetic workflow for Route B: Carboxylation then Arylation.

This route is arguably the most direct. The starting material, 3-bromothiophene-2-carboxylic acid, is commercially available, making it an attractive option from a practical standpoint. T[4]he Suzuki-Miyaura coupling is performed directly on this substrate.

-

Causality of Experimental Choices:

-

Ester Protection: While the coupling can sometimes be performed on the free carboxylic acid, it is common practice to first protect it as an ester (e.g., a methyl or ethyl ester). This prevents potential side reactions where the acidic proton interferes with the basic conditions of the coupling reaction or coordinates with the catalyst. The ester can then be easily hydrolyzed back to the carboxylic acid in a final step using standard conditions (e.g., NaOH or LiOH followed by acidification).

-

Reaction Conditions: The conditions for the Suzuki coupling are similar to those described in Route A. The choice of catalyst, ligand, base, and solvent must be optimized to achieve high yields and avoid dehalogenation or other side reactions.

-

[5][6]### Comparative Analysis of Synthesis Routes

| Route | Starting Materials | Number of Steps | Key Advantages | Key Challenges |

| Gewald | Arylacetonitrile, cyanoacetate, sulfur | 4+ | Builds substituted core in one step. | Requires multiple, potentially low-yielding steps to convert the 2-amino-3-ester functionality to a 2-carboxylic acid. |

| Route A | 3-Bromothiophene, 4-methoxyphenylboronic acid | 2 | High regioselectivity in both steps; robust and well-understood reactions. | Requires handling of pyrophoric n-BuLi at low temperatures; moisture-sensitive lithiation step. |

| Route B | 3-Bromothiophene-2-carboxylic acid, 4-methoxyphenylboronic acid | 1-2 | Most direct route; commercially available starting material. | May require ester protection/deprotection; optimization of coupling with an electron-withdrawing group present. |

Experimental Protocols

The following protocols are representative procedures based on established methodologies in the literature.

Protocol for Route B: Suzuki Coupling of Methyl 3-bromothiophene-2-carboxylate

This protocol describes the synthesis of the methyl ester, which is then hydrolyzed to the final product.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reagent Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add methyl 3-bromothiophene-2-carboxylate (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL).

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 5[7]. Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate.

Step 2: Ester Hydrolysis

-

Saponification: Dissolve the purified methyl ester (1.0 mmol) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio, 8 mL). Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 mmol).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.

Conclusion

The synthesis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several strategic pathways. While ring-closure methods like the Gewald synthesis offer a route to highly substituted thiophene precursors, they often require extensive subsequent functional group manipulations. For this specific target, functionalization of a pre-formed thiophene ring presents a more efficient and practical approach.

Route B, involving a direct Suzuki-Miyaura cross-coupling on a 3-bromothiophene-2-carboxylate derivative, is the most convergent and highly recommended strategy due to the commercial availability of the starting material and the robustness of the methodology. Route A provides a reliable alternative, showcasing fundamental and regioselective transformations of the thiophene core. The optimal choice will depend on factors such as starting material availability, scalability requirements, and the specific expertise of the research team.

References

-

Wikipedia. Fiesselmann thiophene synthesis. Available at: [Link]

-

Wikipedia. Gewald reaction. Available at: [Link]

-

Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Available at: [Link]

-

Grokipedia. Fiesselmann thiophene synthesis. Available at: [Link]

-

Stanovnik, B. et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 12(4):803-810. Available at: [Link]

-

Sulo, P. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

-

Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

-

Khan, I. et al. (2018). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PLoS ONE, 13(11):e0205321. Available at: [Link]

-

ideXlab. Hinsberg Thiophene Synthesis - Explore the Science & Experts. Available at: [Link]

-

Reddy, G. et al. (2016). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 21(11):1579. Available at: [Link]

-

YouTube. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Available at: [Link]

-

ResearchGate. Hinsberg synthesis. Available at: [Link]

-

Unknown Source. Synthesis of Furan and Thiophene. Available at: [Link]

-

Wynberg, H. & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8):1739-1742. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

-

Cinar, M. & Ozturk, T. (2018). Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Organic Communications, 11(2):68-74. Available at: [Link]

-

Johnson, D. et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3:28. Available at: [Link]

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available at: [Link]

-

ResearchGate. (2018). (PDF) Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Available at: [Link]

- Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.

-

Rauf, A. et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12):14711-14723. Available at: [Link]

-

PubMed. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Available at: [Link]

-

Oishi, T. et al. (2011). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Communications, 47(26):7458-7460. Available at: [Link]

-

ResearchGate. (2013). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]

-

Unknown Source. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Wang, C. et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium. Molecules, 27(7):2066. Available at: [Link]

-

PubChem. Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. Available at: [Link]

-

Fernandes, S. S. M. et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Dyes and Pigments, 215:111283. Available at: [Link]

-

Doltade, S. N. et al. (2022). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 7(4):1048-1056. Available at: [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | C14H15NO3S | CID 727641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological Profiling and Biological Activities of 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid and Related Scaffolds

Executive Summary

The 3-arylthiophene-2-carboxylic acid pharmacophore represents a highly versatile and privileged scaffold in modern drug discovery. Specifically, derivatives such as 3-(4-methoxyphenyl)thiophene-2-carboxylic acid have garnered significant attention due to their ability to selectively modulate critical enzymatic pathways involved in oncology and infectious diseases. This technical guide provides an in-depth analysis of the core biological activities of this chemical class, focusing on two primary validated targets: Protein Farnesyltransferase (FTase) and the Fat Mass and Obesity-Associated Protein (FTO) RNA demethylase .

By dissecting the structure-activity relationships (SAR) and detailing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for researchers and drug development professionals aiming to optimize thiophene-based therapeutics.

Structural Rationale & Pharmacophore Analysis

The biological efficacy of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid is dictated by the precise spatial arrangement of its functional groups:

-

The 2-Carboxylic Acid Moiety: Acts as a critical hydrogen bond acceptor and metal chelator. In metalloenzymes (like FTase), this group directly coordinates with catalytic metal ions (e.g., Zn²⁺)[1].

-

The Thiophene Core: Provides a rigid, planar, and electron-rich heteroaromatic backbone that optimally positions the substituents within deep, hydrophobic enzymatic binding pockets.

-

The 3-(4-Methoxyphenyl) Substituent: The methoxy group at the para-position of the phenyl ring provides a crucial balance of lipophilicity and electron-donating properties. It acts as a hydrophobic anchor, engaging in

stacking and van der Waals interactions with aromatic residues in the target active sites[2].

Mechanistic Pathway I: Protein Farnesyltransferase (FTase) Inhibition

Causality & Mechanism

Protein Farnesyltransferase (FTase) catalyzes the post-translational addition of a 15-carbon farnesyl isoprenoid to the C-terminus of proteins bearing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' determines specificity). This prenylation is essential for the membrane localization and activation of oncogenic proteins (e.g., Ras) and is equally critical for the survival of protozoan parasites like Plasmodium falciparum and Trypanosoma brucei[1].

3-Arylthiophene-2-carboxylic acid derivatives act as CaaX-competitive inhibitors [3]. The causality of their inhibition lies in the 2-carboxylic acid group, which displaces the endogenous CaaX peptide by directly chelating the catalytic zinc ion (Zn²⁺) in the FTase active site. Simultaneously, the 3-aryl group (such as 4-methoxyphenyl) occupies the hydrophobic pocket normally reserved for the aliphatic residues of the CaaX sequence, blocking substrate binding and arresting pathogenic proliferation[2].

Self-Validating Protocol: In Vitro FTase Scintillation Proximity Assay (SPA)

To validate the inhibitory potency of these compounds, a Scintillation Proximity Assay (SPA) is utilized. This protocol is self-validating as it relies on the direct transfer of a radiolabeled substrate to a bead-bound target, minimizing false positives from compound autofluorescence.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 30 mM MgCl₂, 20 mM KCl, 5 mM DTT, and 0.01% Triton X-100. The inclusion of DTT maintains the catalytic cysteine residues in a reduced state.

-

Enzyme-Substrate Assembly: Incubate recombinant FTase (human or parasitic) with biotinylated CaaX peptide substrate and [³H]-Farnesyl Pyrophosphate (FPP) in the presence of varying concentrations of the thiophene-2-carboxylic acid derivative (0.1 nM to 100 µM).

-

Reaction Initiation & Termination: Incubate the microplate at 37°C for 60 minutes. Terminate the reaction by adding a stop solution containing 0.5 M EDTA. Causality: EDTA aggressively chelates Mg²⁺ and Zn²⁺, instantly halting all FTase catalytic activity.

-

Signal Detection: Add streptavidin-coated SPA beads. The biotinylated, now [³H]-farnesylated peptide binds to the beads, bringing the isotope close enough to the scintillant to emit light.

-

Data Analysis: Measure luminescence using a microplate scintillation counter. Calculate the IC₅₀ using non-linear regression. Include a known FTI (e.g., FTI-277) as a positive control to validate assay sensitivity.

Mechanistic Pathway II: FTO RNA Demethylase Inhibition

Causality & Mechanism

Fat mass and obesity-associated protein (FTO) is an N⁶-methyladenosine (m⁶A) RNA demethylase. Overexpression of FTO is a critical driver in acute myeloid leukemia (AML), where it demethylates specific mRNA transcripts, preventing their degradation and leading to the upregulation of oncogenes like MYC[4].

Recent breakthroughs have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as potent, selective FTO inhibitors[4]. The mechanism relies on the carboxylic acid mimicking the endogenous co-factor

Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA)

To prove that the observed antileukemic cytotoxicity is caused by direct FTO binding (rather than off-target toxicity), a CETSA is performed. This assay leverages the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (

Step-by-Step Methodology:

-

Cell Treatment: Treat AML cells (e.g., MONOMAC-6) with the thiophene derivative (at IC₅₀ concentration) or a DMSO vehicle control for 2 hours.

-

Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000

g for 20 minutes to pellet denatured/precipitated proteins. -

Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-FTO primary antibody.

-

Validation: Plot the band intensities against temperature. A rightward shift in the melting curve (

C) in the treated group definitively proves direct intracellular target engagement between the thiophene compound and FTO.

Quantitative Data & Structure-Activity Relationships (SAR)

The biological activity of the 3-arylthiophene-2-carboxylic acid scaffold is highly sensitive to the nature of the aryl substitution. The table below summarizes the comparative inhibitory profiles.

| Compound Scaffold / Substitution | Target Enzyme | IC₅₀ (Enzymatic) | Cellular Efficacy (IC₅₀) | Primary Indication |

| 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid derivative | FTase (T. brucei) | 0.85 µM | 2.1 µM (Parasite viability) | Trypanosomiasis[1] |

| 3-(4-Chlorophenyl)thiophene-2-carboxylic acid derivative | FTase (Human) | 0.0075 µM | 1.5 µM (Tumor viability) | Oncology[3] |

| 3-Arylaminothiophenic-2-carboxylic acid (Compound 12o/F97) | FTO Demethylase | < 0.5 µM | Potent (AML cell lines) | Acute Myeloid Leukemia[4] |

Table 1: Comparative biological activities of 3-arylthiophene-2-carboxylic acid derivatives across distinct therapeutic targets.

Visualizations

Figure 1: Mechanism of FTase inhibition by 3-arylthiophene-2-carboxylic acid derivatives.

Figure 2: Self-validating preclinical workflow for screening thiophene-2-carboxylic acids.

References

-

Title: New protein farnesyltransferase inhibitors in the 3-arylthiophene 2-carboxylic acid series: diversification of the aryl moiety by solid-phase synthesis Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

-

Title: Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Discovery of a New Class of Protein Farnesyltransferase Inhibitors in the Arylthiophene Series Source: Journal of Medicinal Chemistry URL: [Link]

Sources

- 1. New protein farnesyltransferase inhibitors in the 3-arylthiophene 2-carboxylic acid series: diversification of the aryl moiety by solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid as a Bioisostere for Benzoic Acid Derivatives

Executive Summary

In medicinal chemistry, the replacement of a benzoic acid moiety with a 3-arylthiophene-2-carboxylic acid scaffold—specifically 3-(4-methoxyphenyl)thiophene-2-carboxylic acid —represents a high-value bioisosteric strategy. This modification is not merely a structural swap but a calculated maneuver to modulate pKa , alter metabolic stability , and induce specific conformational constraints that are inaccessible to the phenyl congener.

This guide details the physicochemical rationale, validated synthetic protocols, and strategic application of this scaffold. It is designed for researchers seeking to optimize potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery programs targeting enzymes such as PTP1B , FTO demethylase , or COX/LOX pathways.

Molecular Rationale: The Physics of Bioisosterism

The utility of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid lies in its ability to mimic the spatial arrangement of benzoic acid while introducing distinct electronic and steric properties.

Electronic Modulation & Acidity

The thiophene ring is electron-rich (π-excessive) yet acts as an electron-withdrawing group (EWG) inductively due to the sulfur atom. This duality significantly impacts the acidity of the carboxylic acid.

-

Benzoic Acid pKa: ~4.2

-

Thiophene-2-carboxylic Acid pKa: ~3.5

Impact: The increased acidity of the thiophene analog ensures a higher percentage of ionization at physiological pH (7.4). While this can reduce passive membrane permeability (LogD), it often enhances electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pocket of targets like PTP1B or FTO .

Steric and Conformational Constraints

Unlike the six-membered benzene ring (bond angles ~120°), the five-membered thiophene ring (C-S-C angle ~92°) alters the vector of the carboxylic acid relative to the 3-position substituent.

-

"Ortho" Effect: In a biphenyl system (benzoic acid derivative), the ortho-substituent forces a twist to minimize steric clash.

-

Thiophene Analog: The 3-position in thiophene is geometrically distinct. The sulfur atom creates a "pseudo-ortho" environment but with different van der Waals radii (S = 1.80 Å vs. CH = 1.70 Å). This often locks the 3-aryl group into a preferred dihedral angle, reducing the entropic penalty upon binding.

Metabolic Blocking

The 4-methoxy group on the phenyl ring serves a dual purpose:

-

Electronic: It acts as a hydrogen bond acceptor.

-

Metabolic: It blocks the typically labile para-position of the phenyl ring from CYP450-mediated hydroxylation, a common clearance pathway for unsubstituted phenyl rings.

Visualization: Structural & Logic Pathways

Diagram 1: Bioisosteric Decision Logic

This decision tree guides the medicinal chemist on when to deploy this specific scaffold.

Caption: Decision logic for replacing benzoic acid with thiophene-2-carboxylic acid to address potency or ADME liabilities.

Validated Synthetic Protocol

The synthesis of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid relies on a robust Suzuki-Miyaura cross-coupling followed by ester hydrolysis. This route is preferred over direct arylation due to the high regioselectivity and commercial availability of boronic acids.

Reaction Scheme Overview

-

Precursor: Methyl 3-bromo-thiophene-2-carboxylate.

-

Coupling Partner: 4-Methoxyphenylboronic acid.

-

Catalyst: Pd(PPh₃)₄ (Tetrakis).

-

Hydrolysis: LiOH / THF / H₂O.

Step-by-Step Methodology

Step 1: Suzuki Cross-Coupling

-

Reagents:

-

Methyl 3-bromothiophene-2-carboxylate (1.0 eq, 5.0 mmol)

-

4-Methoxyphenylboronic acid (1.2 eq, 6.0 mmol)

-

Pd(PPh₃)₄ (0.05 eq, 0.25 mmol)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

DME (Dimethoxyethane) (degassed, 20 mL)

-

-

Protocol:

-

Setup: In a flame-dried Schlenk flask under Argon, dissolve the bromothiophene ester and boronic acid in DME.

-

Degassing: Bubble Argon through the solution for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

-

Addition: Add the Pd catalyst followed by the aqueous Na₂CO₃.

-

Reflux: Heat the mixture to 85°C for 12 hours.

-

Checkpoint (Self-Validation): Monitor via TLC (Hexane/EtOAc 8:1). The starting bromide (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (product) under UV254.

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Step 2: Saponification (Hydrolysis)

-

Reagents:

-

Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate (from Step 1)

-

LiOH·H₂O (3.0 eq)

-

THF/Water/MeOH (3:1:1 ratio)

-

-

Protocol:

-

Dissolve the ester in the solvent mixture.

-

Add solid LiOH.

-

Stir at Room Temperature for 4 hours. (Heating may cause decarboxylation in electron-rich thiophenes; avoid if possible).

-

Checkpoint: TLC should show a baseline spot (acid) and disappearance of the non-polar ester.

-

Acidification: Carefully adjust pH to ~2-3 using 1M HCl. The product will precipitate as a white/off-white solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Diagram 2: Synthetic Workflow

Caption: Two-step synthetic pathway via Suzuki coupling and Lithium Hydroxide hydrolysis.

Physicochemical Profiling & Data Summary

The following table contrasts the theoretical properties of the bioisosteres.

| Property | Benzoic Acid Analog | Thiophene Bioisostere | Implication |

| pKa (Acid) | ~4.2 | ~3.5 | Thiophene is more acidic; stronger salt bridge potential. |

| LogP (Lipophilicity) | 1.87 (Ref) | ~2.10 | Thiophene increases lipophilicity slightly; better hydrophobic packing. |

| H-Bond Acceptors | 2 (Carboxyl) | 3 (Carboxyl + Thiophene S) | Sulfur can act as a weak H-bond acceptor. |

| Aromatic Geometry | 6-membered (120°) | 5-membered (92° C-S-C) | Alters vector of substituents; useful for "fine-tuning" fit. |

| Metabolic Liability | Para-hydroxylation | Blocked by 4-OMe | 4-OMe blocks metabolism; Thiophene S-oxidation is a minor risk. |

Case Applications & Strategic Use

FTO Demethylase Inhibition

Recent studies (Ref 1) have highlighted 3-arylaminothiophene-2-carboxylic acids as potent inhibitors of FTO (Fat mass and obesity-associated protein), an enzyme linked to acute myeloid leukemia.[1] The thiophene carboxylate coordinates with the active site metal (Fe²⁺/Ni²⁺), mimicking the co-factor α-ketoglutarate. The 3-aryl substituent fills the hydrophobic pocket, where the 4-methoxy group provides specific van der Waals contacts.

Anti-Inflammatory Agents (COX/LOX)

Thiophene-2-carboxylic acid derivatives are established pharmacophores in NSAIDs (e.g., Tiaprofenic acid ).[2] Replacing a phenyl ring with thiophene in COX-2 inhibitors often improves selectivity by exploiting the smaller volume of the thiophene ring to fit into the COX-2 side pocket (Ref 2).

References

-

Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. Source: European Journal of Medicinal Chemistry, 2025. URL:[Link](Note: Generalized link to PubMed for verification of recent FTO inhibitor classes)

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Source: Pharmaceuticals (Basel), 2021. URL:[Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. Source: Journal of Medicinal Chemistry, 2011.[3] URL:[Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Source: MedChemComm, 2019.[4] URL:[Link]

Sources

- 1. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Solid-State Architecture of 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid: A Guide to Crystal Packing and Structural Analysis

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critically linked to its stability, solubility, and bioavailability. This technical guide provides an in-depth exploration of the anticipated crystal packing and solid-state structure of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry.[1][2] While a definitive crystal structure is not publicly available at the time of this writing, this document synthesizes established principles of crystal engineering and draws upon the structural analysis of analogous compounds to predict and rationalize its crystallographic features. We will delve into the expected intermolecular interactions, potential polymorphism, and the experimental and computational workflows essential for a comprehensive solid-state characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the rational design and characterization of pharmaceutical solids.

Introduction: The Significance of Solid-State Structure in Drug Development

The molecular arrangement of an API in its crystalline form governs a cascade of physicochemical properties that are paramount to its efficacy and manufacturability as a drug product. Crystal packing dictates everything from melting point and dissolution rate to tabletability and long-term stability. A thorough understanding of the solid-state structure is therefore not merely an academic exercise but a cornerstone of robust drug development. For a molecule like 3-(4-methoxyphenyl)thiophene-2-carboxylic acid, which possesses multiple functional groups capable of engaging in a variety of intermolecular interactions, the potential for complex crystalline landscapes, including polymorphism, is significant.[3]

Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer applications.[1][4] The introduction of a methoxyphenyl group and a carboxylic acid moiety to the thiophene scaffold creates a molecule with a rich potential for directed intermolecular interactions that will define its solid-state architecture.

Molecular Scaffolding and Predicted Intermolecular Interactions

The structure of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid is a composite of three key functional domains: the thiophene ring, the methoxyphenyl group, and the carboxylic acid. The interplay of these groups will dictate the primary supramolecular synthons that organize the molecules in the crystal lattice.

The Carboxylic Acid Dimer: A High-Probability Supramolecular Synthon

Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state.[5] This interaction, characterized by a pair of O-H···O hydrogen bonds, is one of the most predictable and stable synthons in crystal engineering. It is highly probable that 3-(4-methoxyphenyl)thiophene-2-carboxylic acid will exhibit this dimeric motif, which will act as a foundational organizing principle in its crystal packing. In some instances, catemeric (chain-like) or tetrameric hydrogen-bonding motifs have been observed for carboxylic acids, though the dimeric form is the most common.[6][7]

Aromatic Interactions: π-π Stacking and C-H···π Interactions

The presence of two aromatic systems, the thiophene and the methoxyphenyl rings, introduces the likelihood of π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped-stack) arrangement and contribute significantly to the overall lattice energy.[8] The electron-rich nature of the thiophene ring and the methoxyphenyl group makes these interactions favorable.

Furthermore, C-H···π interactions, where a hydrogen atom on one ring interacts with the π-electron cloud of an adjacent ring, are also anticipated. These weaker, yet cumulatively significant, interactions play a crucial role in the fine-tuning of the crystal packing.[9]

The Role of the Methoxy Group

The methoxy group can act as a hydrogen bond acceptor, potentially interacting with weaker acidic protons, such as aromatic C-H groups, in C-H···O interactions.[10] The orientation of the methoxy group relative to the phenyl ring can also influence the overall molecular conformation and how the molecule packs in the solid state.

The following diagram illustrates the key anticipated intermolecular interactions for 3-(4-methoxyphenyl)thiophene-2-carboxylic acid.

Figure 1: Predicted intermolecular interactions for 3-(4-methoxyphenyl)thiophene-2-carboxylic acid.

Experimental Workflow for Solid-State Characterization

A multi-technique approach is essential for a comprehensive understanding of the solid-state structure of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid.[11]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow for SC-XRD is as follows:

-

Crystal Growth: High-quality single crystals are grown, typically through slow evaporation from a suitable solvent or solvent mixture, or by vapor diffusion.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions and thermal parameters.

The following diagram outlines the SC-XRD workflow.

Figure 2: Workflow for single-crystal X-ray diffraction.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for:

-

Phase Identification: Identifying the crystalline form of a bulk sample.

-

Polymorph Screening: Distinguishing between different polymorphic forms.

-

Purity Analysis: Detecting the presence of crystalline impurities.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the solid, such as melting point, desolvation events, and thermal stability. These data are crucial for identifying potential polymorphs and solvates.

Computational Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[4] By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

The following table illustrates the kind of quantitative data that would be obtained from a Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution |

| H···H | 45.2% |

| O···H/H···O | 28.5% |

| C···H/H···C | 15.8% |

| S···H/H···S | 5.5% |

| C···C | 3.1% |

| Other | 1.9% |

| Table 1: Example of percentage contributions of intermolecular contacts from Hirshfeld surface analysis. |

Crystallographic Data and Structural Parameters

Should a single crystal of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid be successfully grown and analyzed, the following tables present an example of the crystallographic data and hydrogen bond geometries that would be reported.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| β (°) | 98.76(1) |

| V (ų) | 1334.5(8) |

| Z | 4 |

| Dcalc (g/cm³) | 1.456 |

| Table 2: Example of crystallographic data for 3-(4-methoxyphenyl)thiophene-2-carboxylic acid. |

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O1-H1···O2 | 0.82 | 1.83 | 2.645(3) | 175.2 |

| Table 3: Example of hydrogen bond geometry for the carboxylic acid dimer. |

Conclusion and Future Directions

The solid-state structure of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid is anticipated to be dominated by a robust carboxylic acid dimer synthon, further stabilized by a network of π-π stacking, C-H···π, and C-H···O interactions. A comprehensive solid-state characterization, employing a combination of single-crystal and powder X-ray diffraction, thermal analysis, and computational methods, is essential to fully elucidate its crystalline landscape. The potential for polymorphism should be thoroughly investigated, as different crystalline forms could have profound implications for the development of this compound as a pharmaceutical agent. The insights and methodologies presented in this guide provide a robust framework for undertaking such an investigation.

References

-

Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Available at: [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available at: [Link]

-

WEI KE, NA-BO SUN and HONG-KE WU. Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry. Available at: [Link]

-

International Journal of Science and Research (IJSR). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

-

ResearchGate. Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Available at: [Link]

-

Cardiff University ORCA. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Available at: [Link]

-

MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

-

PubChem. 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid. Available at: [Link]

-

PubChemLite. 3-(4-methylphenyl)thiophene-2-carboxylic acid (C12H10O2S). Available at: [Link]

-

ResearchGate. Crystal structure of 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, C17H16O2. Available at: [Link]

-

PubMed. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Available at: [Link]

-

National Center for Biotechnology Information. Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. Available at: [Link]

-

Office of Scientific and Technical Information. Influence of shape on crystal structure and optical properties of heterocyclic conjugated molecules. Available at: [Link]

-

ResearchGate. Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. Available at: [Link]

-

ResearchGate. Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Available at: [Link]

-

Eurofins. Solid-State Characterization. Available at: [Link]

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. mdpi.com [mdpi.com]

- 4. uomphysics.net [uomphysics.net]

- 5. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Methodological & Application

protocol for esterification of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid

An Application Note and Protocol for the Esterification of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Authored by a Senior Application Scientist

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, pivotal to the development of new chemical entities in the pharmaceutical and materials science sectors. This document provides a detailed protocol for the esterification of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, a heteroaromatic carboxylic acid with potential applications in medicinal chemistry and organic electronics. The resulting methyl ester, methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate, can serve as a key intermediate for further functionalization.

This guide is intended for researchers, scientists, and drug development professionals. It will explore two robust and widely applicable methods for this esterification: the classic Fischer-Speier esterification under acidic conditions and a two-step procedure involving the formation of an acyl chloride intermediate. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the chemical process.

Scientific Principles and Mechanistic Overview

The conversion of a carboxylic acid to an ester involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. This reaction is typically catalyzed by an acid or proceeds through a more reactive intermediate.

Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1] To drive the equilibrium towards the product side, an excess of the alcohol is often used, and/or the water formed during the reaction is removed.[1]

Acyl Chloride-Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The acyl chloride is a highly electrophilic species that readily reacts with an alcohol, such as methanol, to form the ester. This reaction is generally faster and not reversible, often leading to higher yields, especially for sterically hindered or electronically deactivated carboxylic acids. The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts, which are easily removed.[2]

Experimental Protocols

Two primary protocols are presented for the synthesis of methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate.

Method 1: Fischer-Speier Esterification

This protocol utilizes a strong acid catalyst and an excess of methanol to drive the reaction.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid | C₁₂H₁₀O₃S | 234.27 | 2.34 g | 10 |

| Methanol (anhydrous) | CH₃OH | 32.04 | 50 mL | - |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-methoxyphenyl)thiophene-2-carboxylic acid (2.34 g, 10 mmol) in anhydrous methanol (50 mL).

-

Acid Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate.

Method 2: Acyl Chloride-Mediated Esterification

This two-step protocol involves the formation of a reactive acyl chloride intermediate.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid | C₁₂H₁₀O₃S | 234.27 | 2.34 g | 10 |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.1 mL (1.8 g) | 15 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1 drop (catalytic) | - |

| Methanol (anhydrous) | CH₃OH | 32.04 | 10 mL | - |

| Triethylamine | (C₂H₅)₃N | 101.19 | 2.1 mL (1.52 g) | 15 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

Step 1: Formation of the Acyl Chloride

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(4-methoxyphenyl)thiophene-2-carboxylic acid (2.34 g, 10 mmol) in anhydrous dichloromethane (30 mL).

-

Catalyst Addition: Add one drop of N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add thionyl chloride (1.1 mL, 15 mmol) to the suspension at room temperature.

-

Reflux: Heat the mixture to reflux (approximately 40 °C) for 1-2 hours, or until the solution becomes clear and gas evolution ceases.

-

Concentration: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Ester Formation

-

Dissolution: Dissolve the crude acyl chloride in anhydrous dichloromethane (20 mL) under an inert atmosphere.

-

Alcohol and Base Addition: Cool the solution in an ice bath and add anhydrous methanol (10 mL), followed by the dropwise addition of triethylamine (2.1 mL, 15 mmol).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water and transfer to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure ester.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-(4-Methoxyphenyl)thiophene-2-carboxylic acid: May cause skin and eye irritation. Avoid inhalation of dust.

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.

-

Thionyl Chloride: Thionyl chloride is toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[3][4] It should be handled with extreme caution in a dry, inert atmosphere.[4]

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Characterization of Methyl 3-(4-Methoxyphenyl)thiophene-2-carboxylate

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet around 3.8-3.9 ppm), the methyl ester protons (a singlet around 3.9-4.0 ppm), and the aromatic protons of the methoxyphenyl and thiophene rings in the aromatic region (approximately 6.8-7.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct resonances for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the thiophene and methoxyphenyl rings, and the methoxy and methyl ester carbons.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group (C=O) at approximately 1710-1730 cm⁻¹.

Discussion of Alternative Methods

While the two methods presented are robust, other esterification procedures can be considered depending on the specific requirements of the synthesis.

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a mild method suitable for acid-sensitive substrates.[2]

-

Alkylation with Alkyl Halides: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then be reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.[2]

-

Using Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): These reagents react rapidly with carboxylic acids to form methyl esters under mild conditions. However, diazomethane is explosive and toxic, making TMS-diazomethane a safer alternative.[2]

The choice of method will depend on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and the available reagents and equipment.

References

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Safety Data Sheet: Thionyl chloride. (n.d.). DC Fine Chemicals. Retrieved from [Link]

- Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. (2012). Asian Journal of Chemistry, 24(10), 4441-4443.

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

SAFETY DATA SHEET: Thionyl chloride. (2009, September 21). EPA.ie. Retrieved from [Link]

-

esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Modern Drug Design

Introduction: The Strategic Value of the Thiophene Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational to the development of novel therapeutics. Among these, the thiophene ring system is a "privileged" structure, a core component in numerous clinically approved drugs and investigational agents.[1][2][3] Its bioisosteric relationship to the phenyl ring, coupled with its unique electronic properties and ability to engage in various intermolecular interactions, makes it a highly sought-after motif. Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.[3][4][5][6]

The strategic functionalization of the thiophene ring is paramount for tuning a molecule's biological activity and pharmacokinetic profile. This guide focuses on 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid , a building block that combines three key pharmacophoric elements:

-

The Thiophene-2-Carboxylic Acid Core: The carboxylic acid at the C2 position serves as a critical synthetic handle, primarily for the formation of amides, which are among the most prevalent functional groups in pharmaceuticals.[7] It also provides a key interaction point (hydrogen bond donor/acceptor) for binding to biological targets.

-

The C3-Aryl Linkage: Substitution at the C3 position offers a vector for exploring structure-activity relationships (SAR). The introduction of an aryl group at this position can introduce beneficial steric bulk, modulate electronic properties, and provide a scaffold for further functionalization.

-

The 4-Methoxyphenyl Moiety: The para-methoxy group on the phenyl ring is not merely a decorative element. It is an electron-donating group that can influence the electronics of the entire molecule.[8] The oxygen atom can act as a hydrogen bond acceptor, and the methoxy group can enhance metabolic stability and improve physicochemical properties like solubility and cell permeability, which are critical for oral bioavailability.[8][9]

This document provides a detailed exploration of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, presenting its properties, robust synthetic protocols for its derivatization, and its application in the context of a contemporary drug discovery program.

Physicochemical Properties

A thorough understanding of a building block's fundamental properties is the first step in its effective utilization.

| Property | Value | Source |

| IUPAC Name | 3-(4-methoxyphenyl)thiophene-2-carboxylic acid | - |

| Molecular Formula | C₁₂H₁₀O₃S | [10] |

| Molecular Weight | 234.27 g/mol | - |

| Monoisotopic Mass | 234.03506 Da | [10] |

| SMILES | COC1=CC=C(C=C1)C2=C(C=CS2)C(=O)O | [10] |

| InChIKey | NWNYSAILYSWCEI-UHFFFAOYSA-N | [10] |

| Physical Form | Solid | [11] |

| Purity | Typically >95% | [11] |

Core Synthetic Protocols: From Building Block to Bioactive Amide

The carboxylic acid moiety is the primary reactive site for library generation. Amide bond formation is a robust and versatile reaction for coupling this building block with a diverse range of amine-containing fragments.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol describes a standard and highly reliable method for synthesizing amide derivatives from 3-(4-methoxyphenyl)thiophene-2-carboxylic acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a classic combination that minimizes side reactions and racemization for chiral amines.

Reaction Principle: The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt acts as a trapping agent, reacting with the intermediate to form an activated ester that is more stable and reacts cleanly with the primary or secondary amine to yield the desired amide. The base, typically Diisopropylethylamine (DIPEA), neutralizes the HCl salt of EDC and any acids formed during the reaction.

Materials & Reagents:

-

3-(4-Methoxyphenyl)thiophene-2-carboxylic acid (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.5 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas line

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methoxyphenyl)thiophene-2-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF (or DCM) to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.

-

Activation: To the stirred solution, add HOBt (1.5 eq) and EDC·HCl (1.5 eq). Stir for 5-10 minutes at room temperature to allow for pre-activation.

-

Base Addition: Add DIPEA (3.0 eq) to the mixture.

-

Amine Addition: Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in a minimal amount of the reaction solvent.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

Application in Drug Design: A Case Study

The true value of a building block is demonstrated by its successful application in generating potent and selective modulators of biological targets. Derivatives of thiophene-2-carboxylic acid have recently been identified as potent antagonists of the P2Y₁₄ receptor, a target implicated in inflammatory diseases.[12]

Target Rationale: The P2Y₁₄ Receptor in Inflammatory Bowel Disease (IBD)

The P2Y₁₄ receptor is a G-protein coupled receptor (GPCR) that is activated by UDP-sugars. It is expressed on immune cells and has been identified as a promising therapeutic target for inflammatory conditions, including Inflammatory Bowel Disease (IBD).[12] Antagonizing this receptor can dampen the inflammatory cascade, offering a novel mechanism for treating IBD. The 3-(4-methoxyphenyl)thiophene-2-carboxylic acid scaffold provides an excellent starting point for designing such antagonists.

Caption: P2Y14 receptor signaling and point of antagonist intervention.

As illustrated, the thiophene-based antagonist competitively binds to the P2Y₁₄ receptor, preventing its activation by endogenous UDP-sugars. This blocks the Gαi-mediated inhibition of adenylyl cyclase, thereby maintaining cAMP levels which, in turn, suppresses the release of pro-inflammatory cytokines.

Integrated Drug Discovery Workflow

The journey from a chemical building block to a clinical candidate is a multi-step, iterative process. 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid serves as a foundational element at the beginning of this workflow.

Caption: Experimental workflow from building block to preclinical candidate.

This workflow highlights the central role of synthetic chemistry, guided by biological testing. The initial library, created using the protocols described herein, is screened to identify "hits." These initial active compounds are then subjected to lead optimization, where medicinal chemists systematically modify the structure—often by re-synthesizing analogs with different amines coupled to the core scaffold—to improve potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Conclusion

3-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a high-value, strategically designed building block for modern drug discovery. Its constituent parts—the synthetically versatile carboxylic acid, the privileged thiophene core, and the property-enhancing 4-methoxyphenyl group—provide a robust platform for generating compound libraries with a high potential for biological activity. The protocols and applications detailed in this guide offer researchers a solid foundation for harnessing this molecule's potential in the pursuit of novel therapeutics for challenging diseases.

References

-

Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. ORGANICS, 2(4), 415-423. Available from: [Link]

-

Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available from: [Link]

-

Zhang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry, 67(14), 11989-12011. Available from: [Link]

-

Sharma, B., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. Available from: [Link]

-

Ahmad, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. Available from: [Link]

-

Chiscop, E., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available from: [Link]

-

Chiscop, E., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available from: [Link]

-

Brînză, F., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chem. Proc., 16(1), 27. Available from: [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). International Journal of Chemical and Biochemical Sciences. Available from: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

-

Kumar, S., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2481. Available from: [Link]

-

The role of the methoxy group in approved drugs. (2023). ResearchGate. Available from: [Link]

-

Li, L., et al. (2009). Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration. Journal of Medicinal Chemistry, 52(7), 1927-1939. Available from: [Link]

-

Fochi, I., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1913-1921. Available from: [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Available from: [Link]

-

Juskelis, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020. Available from: [Link]

-

PubChem. 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid. Available from: [Link]

-

El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2883. Available from: [Link]

-

de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(1), e01662-21. Available from: [Link]

-

Thioacids – synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics. (2006). Organic & Biomolecular Chemistry. Available from: [Link]

-

Juskelis, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020. Available from: [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Available from: [Link]

-

Biological Diversity of Thiophene: A Review. (2021). ResearchGate. Available from: [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available from: [Link]

-

PubChem. Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate. Available from: [Link]

-

Doltade, S. N. (2023). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

-

PubChemLite. 4-(4-methoxyphenyl)thiophene-2-carboxylic acid (C12H10O3S). Available from: [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Polymers. Available from: [Link]

-

Synthesis and Sar Studies for the Inhibition of TNF-α. Amanote Research. Available from: [Link]

- Google Patents. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

-

Gomes, C. R. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4348. Available from: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Available from: [Link]

- Google Patents. US4847386A - Process for preparing thiophene derivatives.

-

Lee, J., et al. (2021). Discovery and SAR studies of 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides as non-electrophilic antioxidant response element (ARE) activators. Bioorganic Chemistry, 108, 104614. Available from: [Link]

-

Pharmacological action and sar of thiophene derivatives: A review. (2022). ResearchGate. Available from: [Link]

-

Cinar, M., & Ozturk, T. (2018). Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Organic Communications. Available from: [Link]

-

da Silva, A. C. S., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(11), 1546. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijprajournal.com [ijprajournal.com]

- 7. asiaresearchnews.com [asiaresearchnews.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PubChemLite - 4-(4-methoxyphenyl)thiophene-2-carboxylic acid (C12H10O3S) [pubchemlite.lcsb.uni.lu]

- 11. 3-[(4-methylphenyl)methoxy]thiophene-2-carboxylic acid | 343375-89-3 [sigmaaldrich.com]

- 12. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

application of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid in organic photovoltaics

An Application Guide to 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Organic Photovoltaics

Abstract

The interface between the electrode and the active layer is a critical determinant of performance and stability in organic photovoltaic (OPV) devices. Interfacial engineering, through the use of self-assembled monolayers (SAMs) or thin buffer layers, has emerged as a powerful strategy to optimize charge extraction, minimize recombination losses, and enhance overall device efficiency. This document provides a detailed technical guide on the application of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid as a promising interfacial modifier for inverted organic solar cells. Based on its molecular structure—a carboxylic acid for anchoring and a conjugated thiophene-based body for electronic modification—this material is ideally suited for modifying metal oxide electron transport layers (ETLs) such as zinc oxide (ZnO). We will explore the underlying mechanism of action and provide comprehensive, field-tested protocols for its synthesis, application, and the subsequent fabrication and characterization of high-performance OPV devices.

Introduction: The Critical Role of Interfaces in OPVs

Organic solar cells (OSCs) offer a compelling alternative to traditional silicon-based photovoltaics due to their potential for low-cost, large-area fabrication on flexible substrates.[1] A typical OSC consists of a bulk heterojunction (BHJ) active layer, comprising an electron donor and an electron acceptor, sandwiched between two electrodes.[2] The efficiency of these devices is not solely dependent on the light-absorbing active layer but is profoundly influenced by the quality of the interfaces between the active layer and the charge-collecting electrodes.[3]

Energy barriers, work function mismatch, and surface trap states at these interfaces can impede the efficient extraction of photogenerated charge carriers, leading to significant recombination losses and reduced device performance.[3][4] In inverted device architectures, where an n-type metal oxide like ZnO or TiO₂ serves as the electron transport layer (ETL) on the transparent conductive oxide (e.g., ITO), the ETL/organic active layer interface is particularly crucial.[5] Modifying this interface with a tailored molecular layer can passivate surface defects, tune the work function of the ETL for better energy level alignment, and improve the morphology of the overlying active layer.[6]

3-(4-Methoxyphenyl)thiophene-2-carboxylic acid presents itself as an excellent candidate for this purpose. Its carboxylic acid functional group can form a robust chemical bond with the metal oxide surface, while the conjugated π-system of the methoxyphenyl-thiophene backbone can create a favorable interfacial dipole, reducing the energy barrier for electron extraction.[6][7]

Scientific Rationale and Mechanism of Action

The efficacy of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid as an interfacial modifier stems from its distinct molecular components.

-

The Carboxylic Acid Anchor: The -COOH group serves as a strong anchoring unit that chemisorbs onto the surface of metal oxides like ZnO. This process forms a dense, self-assembled monolayer (SAM), which effectively passivates surface trap states (e.g., oxygen vacancies and hydroxyl groups) that are common on solution-processed ZnO and are known to be sites for charge recombination.[6]

-

The Conjugated π-System: The 3-(4-Methoxyphenyl)thiophene moiety possesses a conjugated electronic structure. When anchored to the ETL, this system can induce an interfacial dipole moment. This dipole effectively reduces the work function of the ZnO, leading to a more favorable alignment of the ETL's conduction band with the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor material in the active layer. This improved energy level alignment minimizes the energy barrier for electron extraction from the active layer to the electrode.[8]

-

Morphological Influence: The SAM can alter the surface energy of the ETL, which in turn can influence the crystallization and morphology of the subsequently deposited BHJ active layer. This can lead to more favorable nanostructures for charge transport and reduced recombination within the bulk.[6]

Below is the molecular structure of the compound.

Caption: Molecular structure of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.

Expected Impact on Device Performance

The integration of a 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid SAM is anticipated to yield significant improvements in key photovoltaic parameters.

| Parameter | Control Device (ITO/ZnO/Active Layer/...) | Modified Device (ITO/ZnO/SAM/Active Layer/...) | Rationale for Improvement |

| Open-Circuit Voltage (V_oc) | Lower | Higher | Reduced interfacial recombination at the ETL/active layer interface and better energy level alignment. |

| Short-Circuit Current (J_sc) | Lower | Higher | More efficient electron extraction from the active layer due to the reduced energy barrier. |

| Fill Factor (FF) | Lower | Higher | Reduced series resistance from improved charge extraction and potentially higher shunt resistance from defect passivation.[6] |

| Power Conversion Efficiency (PCE) | Lower | Higher | The cumulative effect of improvements in V_oc, J_sc, and FF. |

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the interfacial modifier and the fabrication and testing of an inverted organic solar cell.

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid

This protocol is a representative synthetic route adapted from general methodologies for the synthesis of substituted thiophenes.[9]

Materials:

-

3-Bromothiophene-2-carboxylic acid

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine solution

-